molecular formula C28H29N3O3 B11413684 1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11413684
M. Wt: 455.5 g/mol
InChI Key: SQNNXGWVLNPICE-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with various aromatic and heterocyclic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.

    Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a nucleophilic substitution reaction involving a suitable halogenated precursor.

    Substitution with Aromatic Groups:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halogens or alkyl groups.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

  • 1-{[2-(2-Methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol
  • 1-{[2-(4-ethoxy-3-methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol hydrochloride

Uniqueness: 1-(2-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of aromatic and heterocyclic groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-3-33-26-14-7-6-13-25(26)31-19-21(18-27(31)32)28-29-23-11-4-5-12-24(23)30(28)15-16-34-22-10-8-9-20(2)17-22/h4-14,17,21H,3,15-16,18-19H2,1-2H3

InChI Key

SQNNXGWVLNPICE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C

Origin of Product

United States

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